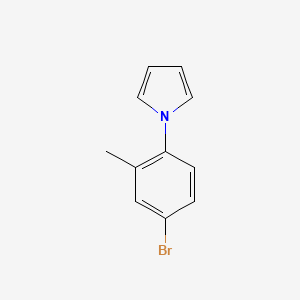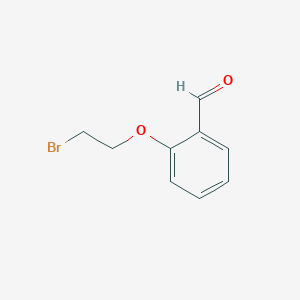![molecular formula C12H19NO4S B1272497 1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid CAS No. 169551-84-2](/img/structure/B1272497.png)
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid, also known as ASPMA, is a carboxylic acid that has been widely used in the scientific community for a variety of research applications. ASPMA is an organic compound composed of a carboxylic acid, an acetylsulfanyl group, and a piperidine ring. It has been used in a variety of research applications, including synthesis, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Thrombin Inhibition : A study by Okamoto et al. (1981) synthesized stereoisomers of a related compound, focusing on their inhibitory effects on thrombin. The research highlighted the importance of stereo-configuration in enhancing thrombin inhibition, which is crucial in blood clotting processes and cardiovascular diseases (Okamoto et al., 1981).
Anticancer Potential : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This study found compounds with strong anticancer properties, indicating the therapeutic potential of such derivatives in cancer treatment (Rehman et al., 2018).
Enzymatic Reactions in Organic Solvents : Liljeblad et al. (2007) investigated the enantioselectivities of lipase-catalyzed reactions with derivatives of piperidinecarboxylic acid, highlighting the potential of such compounds in asymmetric synthesis and biocatalysis (Liljeblad et al., 2007).
Anticonvulsant and Antinociceptive Activity : Kamiński et al. (2016) synthesized hybrid molecules from piperidine derivatives for potential use as anticonvulsants. Their study demonstrates promising results in preclinical models, indicating the potential of such compounds in treating epilepsy and pain (Kamiński et al., 2016).
Crystal and Molecular Structure Analysis : Szafran et al. (2007) conducted a study on 4-Piperidinecarboxylic acid hydrochloride, providing detailed insights into its crystal and molecular structure. This research is crucial for understanding the physical and chemical properties of such compounds (Szafran et al., 2007).
Antiradical Activity : Tirzite et al. (2002) explored the antiradical activity of compounds derived from dihydropyridine-3-carboxylic acid nitriles, demonstrating their potential as antioxidants (Tirzite et al., 2002).
properties
IUPAC Name |
1-(3-acetylsulfanylpropanoyl)-6-methylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-8-4-3-5-10(12(16)17)13(8)11(15)6-7-18-9(2)14/h8,10H,3-7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFOAISYWJRTIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)
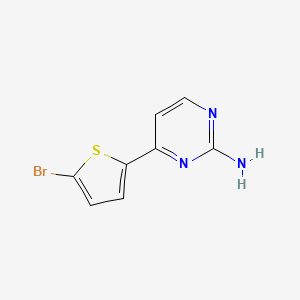
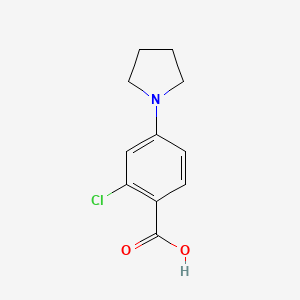
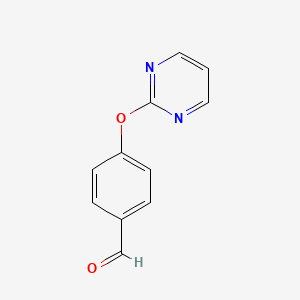
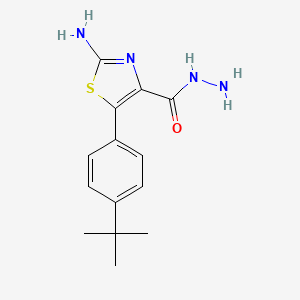
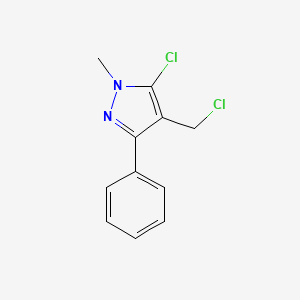
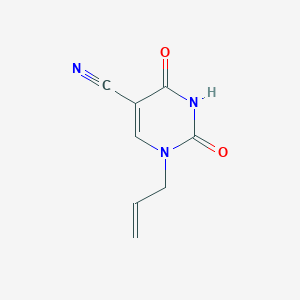
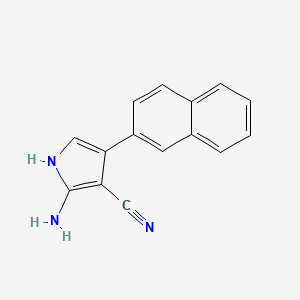
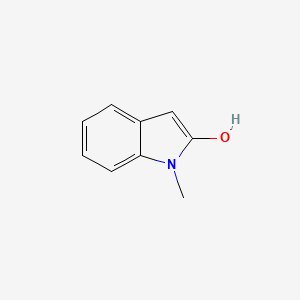
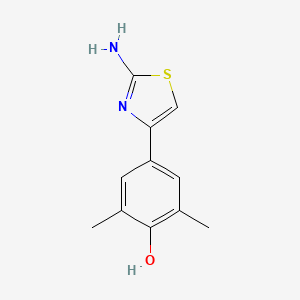
![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)
